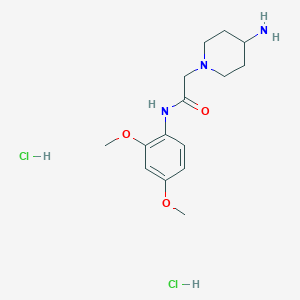
2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride
説明
2-(4-Aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride (also known as 4-APAM-DHC) is a novel small molecule that has been widely studied for its potential applications in scientific research. It is a derivative of acetamide, a compound with a wide range of uses in the chemical and pharmaceutical industries. 4-APAM-DHC has been studied for its ability to interact with various proteins and receptors, and its potential to be used as an inhibitor of certain enzymes and pathways.
科学的研究の応用
Biological Activity Evaluation : Some derivatives of piperidine, including compounds similar to 2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride, have been evaluated for their biological activities. For example, derivatives were tested against enzymes like acetylcholinesterase and butyrylcholinesterase, showing promising activity in some cases (Khalid et al., 2014).
Potential Pesticides : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which shares a structural similarity with the compound , have been characterized by X-ray powder diffraction. These compounds are potential pesticides (Olszewska et al., 2009).
DPPH Scavenging, Analgesic, and Anti-inflammatory Activities : Similar compounds, such as 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, have been synthesized and shown notable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities (Nayak et al., 2014).
Different Molecular Conformations : Research has been done on derivatives of 4-antipyrine, including 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, to study their molecular conformations and hydrogen bonding in different dimensions (Narayana et al., 2016).
Antimicrobial Activity : Novel thiazolidinone and acetidinone derivatives, related to the piperidine structure, have been synthesized and screened for antimicrobial activity against different microorganisms (Mistry et al., 2009).
Corrosion Inhibitors : Acetamide derivatives, including those with piperidine structures, have been evaluated as corrosion inhibitors. They displayed significant inhibition efficiencies in both acidic and oil medium tests (Yıldırım & Cetin, 2008).
Anticonvulsant Activity : Derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide have been synthesized and evaluated for anticonvulsant activity. They were tested in mice using PTZ-induced seizures model (El Kayal et al., 2022).
Antitumor Activity : N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have shown potential antitumor activity in vitro against human tumor cell lines derived from various neoplastic diseases (Yurttaş et al., 2015).
特性
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3.2ClH/c1-20-12-3-4-13(14(9-12)21-2)17-15(19)10-18-7-5-11(16)6-8-18;;/h3-4,9,11H,5-8,10,16H2,1-2H3,(H,17,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSBEPDWFFIAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)N)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



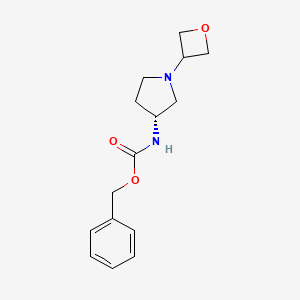
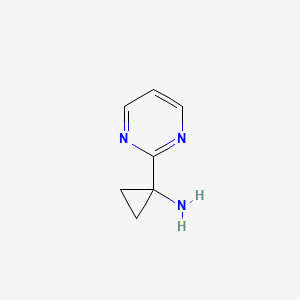
![Pyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B1396701.png)
amine](/img/structure/B1396702.png)
![3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1396704.png)



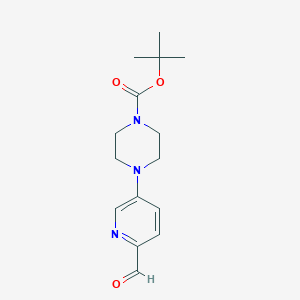
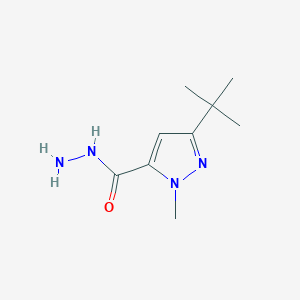
![4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine](/img/structure/B1396715.png)

![Spiro[3.5]nonan-2-one](/img/structure/B1396718.png)
